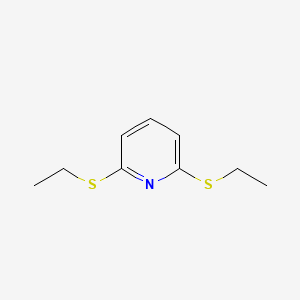

2,6-Bis(ethylsulfanyl)pyridine

Description

2,6-Bis(ethylsulfanyl)pyridine is a pyridine derivative substituted with ethylthio (-S-C₂H₅) groups at the 2 and 6 positions. While direct evidence for this compound is absent in the provided materials, insights can be inferred from structurally related 2,6-disubstituted pyridines. These analogues exhibit diverse applications in coordination chemistry, catalysis, and photophysics due to their electronic and steric properties .

Properties

CAS No. |

120716-68-9 |

|---|---|

Molecular Formula |

C9H13NS2 |

Molecular Weight |

199.33 |

IUPAC Name |

2,6-bis(ethylsulfanyl)pyridine |

InChI |

InChI=1S/C9H13NS2/c1-3-11-8-6-5-7-9(10-8)12-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

NIKBUTMQFWPEKE-UHFFFAOYSA-N |

SMILES |

CCSC1=NC(=CC=C1)SCC |

Synonyms |

Pyridine, 2,6-bis(ethylthio)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Analogues

Structural and Electronic Features

The substituents at the 2,6-positions significantly influence the electronic structure and reactivity of pyridine derivatives. Below is a comparative overview of key analogues:

Table 1: Structural and Electronic Properties of 2,6-Disubstituted Pyridines

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Oxazolinyl and benzyloxy groups enhance electron density at the pyridine nitrogen, improving ligand-metal coordination . In contrast, azaazulenyl substituents introduce extended conjugation, enabling pH-dependent luminescence .

- Steric Effects: Bulky substituents (e.g., diphenylphosphino) hinder axial coordination but stabilize low-valent metal centers .

Photophysical and Acid-Base Behavior

(Compound 5):

Comparison :

- 2,6-Bis(ethylsulfanyl)pyridine: Ethylthio groups are weaker electron donors compared to oxazolinyl or phosphino groups. Expected to show moderate fluorescence with pH sensitivity, similar to thioether-containing analogues.

Table 2: Metal Coordination and Catalytic Performance

Key Insights :

- Ligand Design: Pyridine derivatives with N-donor substituents (e.g., oxazolinyl) favor enantioselective catalysis , while phosphino ligands excel in redox-active catalysis .

- This compound: Predicted to act as a soft donor ligand for late transition metals (e.g., Pd, Pt), enabling C–S bond activation in cross-coupling reactions.

Thermal and Solubility Properties

- 2,6-Bis(oxazolin-2-yl)pyridine : Melting point 54.6–60.0°C; soluble in polar aprotic solvents (e.g., CH₃CN) .

- 2,6-Bis(benzyloxy)pyridine : High solubility in chloroform and dichloromethane .

- This compound: Expected to exhibit moderate solubility in non-polar solvents (e.g., THF) due to the hydrophobic ethylthio groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.